molecular formula C10H9NS B170591 (4-Ethenylphenyl)methyl thiocyanate CAS No. 148797-87-9

(4-Ethenylphenyl)methyl thiocyanate

Cat. No. B170591
M. Wt: 175.25 g/mol
InChI Key: PDFURVYAONQPPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiocyanates can be synthesized through various methods, including nucleophilic reaction, electrophilic reaction, and free radical reaction . Electrochemical thiocyanation of anisole with ammonium thiocyanate was carried out in a divided cell under constant potential conditions .


Molecular Structure Analysis

The molecular formula of “(4-Ethenylphenyl)methyl thiocyanate” is C10H9NS. The InChI Key is PDFURVYAONQPPX-UHFFFAOYSA-N. The molecular weight is 175.25 g/mol.


Chemical Reactions Analysis

Thiocyanates are common in natural products, synthetic drugs, and bioactive molecules. Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules .


Physical And Chemical Properties Analysis

“(4-Ethenylphenyl)methyl thiocyanate” is a colorless, volatile liquid. It is very slightly soluble in water .

Safety And Hazards

Thiocyanates are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are combustible liquids and are toxic if swallowed . Contact with acids liberates very toxic gas .

Future Directions

Thiocyanates have attracted growing interest since these compounds are used in agrochemistry for the design of insecticidal, fungicidal, and bactericidal agents . The vigorous development of photo- and electrochemical thiocyanation methods since 2010 presents broad application prospects .

properties

IUPAC Name

(4-ethenylphenyl)methyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-2-9-3-5-10(6-4-9)7-12-8-11/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFURVYAONQPPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570168
Record name (4-Ethenylphenyl)methyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethenylphenyl)methyl thiocyanate

CAS RN

148797-87-9
Record name (4-Ethenylphenyl)methyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The desired terpolymer of styrene, 4-thiocyanatomethylstyrene, and vinyl benzyl polyethylene glycol was synthesized from the terpolymer of Step II as follows: 1.5 g of the terpolymer formed in Step II was mixed with 350 mL of toluene taken in a 500 mL flask and the contents stirred. To this mixture was added 1.2 g of potassium thiocyanate dissolved in 115 mL of a solvent mixture of DMF and acetone (100/15, v/v). The entire contents of the flask was then heated and allowed to reflux for about 30 hours. The contents were then allowed to cool to room temperature at which time slightly turbid mixture became homogeneous. The solvents were evaporated under vacuo and the residual solids were precipitated from water. The precipitate was washed with methanol and dried to yield a white powder of the terpolymer (0.9 g). The structure of the produced terpolymer was verified by 1H and 13C NMR, and IR spectroscopy.
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solvent
Quantity
115 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Ammonium thiocyanate (2 equiv., 43 g, 0.50 mol) was dissolved in acetone (200 ml) and 4-vinylbenzyl chloride (43 g, 0.25 mol) was added to the reaction flask. The mixture was stirred at room temperature overnight. The reaction mixture was filtered and acetone removed under reduced pressure. The resulting product was dissolved in hexane, filtered, and the solvent removed under reduced pressure. The monomer was isolated as a red-orange, slightly viscous liquid (26 g, yield 52%). 1H NMR (CDCl3) δ (ppm) 4.13 (s, 2H), 5.29 (d, 1H), 5.76 (d, 1H), 6.67 (dd, 1H), 7.31 (m, 4H).
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step Two
Yield
52%

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